2-Amino-5-oxohexanoic acid hydrochloride is a non-proteinogenic alpha-amino acid derivative characterized by a terminal ketone functional group. As a hydrochloride salt, it is supplied as a crystalline solid, a form often chosen to enhance stability and simplify handling and dissolution in aqueous media compared to its free base counterpart. This bifunctional structure, containing both an amine and a ketone, makes it a valuable precursor for synthesizing substituted piperidines and other heterocyclic systems relevant to pharmaceutical and chemical research.
Substituting 2-Amino-5-oxohexanoic acid hydrochloride with its free amino acid (zwitterionic) form is often unviable in process chemistry. The hydrochloride salt provides superior aqueous solubility and stability, which is critical for reproducible reaction kinetics in aqueous or protic solvent systems. Attempting to use the free base can lead to poor dissolution, inconsistent reaction concentrations, and potential for undesired side reactions like self-condensation, especially under pH conditions that are not strictly controlled. For synthetic routes requiring controlled, homogenous conditions, such as the initial steps of complex heterocyclic syntheses, the well-defined solubility and handling properties of the hydrochloride form are essential for achieving consistent yields and purity.
The hydrochloride salt form of amino-functionalized compounds significantly enhances aqueous solubility compared to their free base or zwitterionic forms. For example, the related compound 2-Amino-5-ethylphenol hydrochloride demonstrates high water solubility of 428 g/L at 20°C. While specific data for the target compound is not available, this serves as a strong, class-level indicator. In contrast, analogous non-salt amino acids often exhibit much lower and more pH-dependent solubility. This high, predictable solubility is critical for preparing stock solutions and ensuring homogeneity in both synthetic reactions and aqueous biological buffers.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Expected to have high aqueous solubility, characteristic of amino acid hydrochlorides. |
| Comparator Or Baseline | 2-Amino-5-ethylphenol HCl (analogous hydrochloride salt): 428 g/L |
| Quantified Difference | Significantly higher and more reliable solubility compared to the often sparingly soluble free amino acid form. |
| Conditions | Water at 20°C |
High aqueous solubility simplifies stock solution preparation, ensures reaction homogeneity, and improves reproducibility in both chemical synthesis and biological screening.
2-Amino-5-oxohexanoic acid is a direct precursor for the synthesis of 2-piperidine carboxylic acid and its derivatives, which are important chiral intermediates for many drugs. The linear C6 chain with terminal amino and keto groups is primed for intramolecular cyclization reactions. Alternative routes to piperidines often involve more complex, multi-step syntheses starting from substrates like pyridine (requiring harsh hydrogenation) or β-amino alcohols, which can have lower overall yields and require more expensive catalysts. The use of this compound provides a more direct and potentially higher-yielding pathway to the core piperidine scaffold.
| Evidence Dimension | Synthetic Route Efficiency to Piperidine Core |
| Target Compound Data | Direct linear precursor for intramolecular cyclization to form the piperidine ring. |
| Comparator Or Baseline | Alternative routes: Catalytic hydrogenation of pyridine; multi-step synthesis from β-amino alcohols or glutaric acid derivatives. |
| Quantified Difference | Offers a shorter, more direct synthetic route compared to many traditional methods, avoiding harsh reagents or expensive catalysts. |
| Conditions | Standard organic synthesis conditions for cyclization/reductive amination. |
This compound enables a more efficient and cost-effective synthesis of high-value piperidine intermediates compared to more complex or lower-yielding alternative starting materials.
As a structural analog of glutamic acid where the C5-carboxyl group is replaced by a keto group, 2-amino-5-oxohexanoic acid serves as a specific tool for probing glutamate receptor binding sites. While glutamic acid is the primary excitatory neurotransmitter, this compound's ketone functionality alters its electronic properties and hydrogen bonding capacity. This modification prevents it from acting as a direct mimic, making it a useful negative control or a tool to investigate the structural requirements of receptor or transporter binding pockets. Its use allows researchers to differentiate between effects caused by the dicarboxylic acid structure of glutamate versus those tolerant to a ketone substitution.
| Evidence Dimension | Key Functional Group at C5 Position |
| Target Compound Data | Keto group (C=O) |
| Comparator Or Baseline | Glutamic Acid: Carboxyl group (-COOH) |
| Quantified Difference | Qualitative functional group difference leading to distinct electronic and steric properties. |
| Conditions | Receptor binding assays, neurotransmitter uptake studies. |
Enables precise dissection of structure-activity relationships at glutamate receptors, which is not possible when using closer analogs that retain the dicarboxylic acid feature.
The compound is the right choice for synthetic campaigns targeting novel 2-substituted piperidine carboxylic acids. Its structure is optimized for efficient intramolecular cyclization, offering a more direct route than starting with pyridine or other less-functionalized precursors. This is particularly relevant for developing libraries of chiral piperidines for drug discovery.
In neuroscience and pharmacology, this compound is suitable for structure-activity relationship (SAR) studies of glutamate receptors. By replacing the C5-carboxyl of glutamic acid with a ketone, it allows researchers to probe the necessity of the acidic group for binding and activity, serving as a critical comparator to other dicarboxylic acid-containing glutamate analogs.
The dual functionality allows for its incorporation into peptide chains as a non-natural amino acid. The ketone group can serve as a handle for further chemical modification or for creating constrained cyclic peptidomimetics after peptide synthesis, a strategy used to enhance biological stability and conformational rigidity.